This compound is synthesized in laboratories and does not occur naturally. It is classified as an F-series prostaglandin analog due to its structural modifications, particularly at the C-1 position where the carboxyl group is substituted with an amide group. This modification enhances its biological activity and stability compared to its natural counterparts .
The synthesis of 17-phenyl-trinor-prostaglandin F2alpha amide typically involves several key steps:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly affect the yield and purity of the final product .
The molecular structure of 17-phenyl-trinor-prostaglandin F2alpha amide can be described in detail:
The three-dimensional conformation allows for specific interactions with biological receptors, particularly the FP receptor, which is crucial for its biological activity .
17-Phenyl-trinor-prostaglandin F2alpha amide participates in various chemical reactions typical for prostaglandins:
Experimental data indicate that this compound exhibits significantly higher potency than natural prostaglandins due to its structural modifications .
The mechanism of action for 17-phenyl-trinor-prostaglandin F2alpha amide primarily involves:
Research indicates that this compound exhibits a relative potency that is significantly higher than that of natural prostaglandin F2alpha, enhancing its potential therapeutic applications .
17-Phenyl-trinor-prostaglandin F2alpha amide has several scientific applications:
The systematic IUPAC name for 17-phenyl-trinor-prostaglandin F2alpha amide is (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide [4]. This nomenclature precisely defines its stereochemistry: three chiral centers (C-1, C-3, C-15) exhibit R, R, S configurations, respectively, while the carbon chains feature specific E and Z double-bond geometries at positions 5-6 and 13-14. The core structure retains the cyclopentane ring characteristic of prostaglandins, but with notable modifications: a phenyl group replaces the C-17–C-20 alkyl chain, and the C-1 carboxylic acid is converted to a carboxamide group [4] [6].
Table 1: Key Structural and Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₃H₃₃NO₄ |
Molecular Weight | 387.51 g/mol |
CAS Registry Number | 155205-89-3 |
Double Bond Positions | 5Z, 13E |
Chiral Centers | C-1 (R), C-3 (R), C-15 (S) |
Amide Substitution | Unsubstituted (CONH₂) |
According to the ChEBI (Chemical Entities of Biological Interest) ontology, 17-phenyl-trinor-prostaglandin F2alpha amide is classified as a prostanoid (CHEBI:26347) [1]. This categorization places it within the larger family of eicosanoids derived from arachidonic acid metabolism. More specifically, it is a structural analog of prostaglandin F2alpha (PGF2α), modified through two key alterations: (1) truncation of the ω-chain with phenyl substitution at C-17, and (2) replacement of the C-1 carboxylate with a carboxamide functional group. Unlike classical prostaglandins that act as short-lived autacoids, this synthetic analog exhibits enhanced metabolic stability due to the amide bond’s resistance to enzymatic hydrolysis [1] [6].
Positional isomerism significantly influences the biological activity of prostaglandin analogs. The C-15 hydroxyl group stereochemistry is particularly critical, as it mediates receptor binding. The 15(S) configuration in natural PGF2α and bimatoprost exhibits optimal affinity for the prostaglandin FP receptor. In contrast, the 15(R) isomer (15(R)-17-phenyl trinor PGF2α ethyl amide, CAS# 1163135-92-9) demonstrates reduced potency due to steric incompatibility at the receptor binding site [2]. This isomer, formally known as 15(R)-17-phenyl trinor prostaglandin F2α ethyl amide, shares the same molecular formula as its ethyl amide counterpart (C₂₅H₃₇NO₄, MW 415.60) but differs in hydroxyl group orientation [2].
Table 2: Impact of Positional Isomerism on Prostaglandin Analogs
Isomer Feature | 15(S) Configuration | 15(R) Configuration |
---|---|---|
Receptor Binding | High affinity for FP receptor | Reduced affinity |
Bioactivity | Full intraocular activity | Partially retained activity |
Molecular Weight | 415.60 g/mol | 415.60 g/mol |
Representative Compound | Bimatoprost | 15(R)-17-phenyl trinor PGF2α ethyl amide |
The substitution of carboxylic acid with amide or ester groups fundamentally alters the pharmacokinetic behavior of prostaglandin analogs. 17-phenyl-trinor-PGF2alpha amide exemplifies this strategy, featuring an unsubstituted primary amide (CONH₂) at C-1 instead of the traditional ester prodrug modification (e.g., isopropyl ester in latanoprost) [6]. Amide derivatives exhibit slower enzymatic hydrolysis rates compared to esters, as demonstrated by corneal tissue studies: bovine and human corneas convert amides to free acids at only 10-20% of the rate observed for isopropyl esters [6]. This results in prolonged ocular exposure to the active acid metabolite.
The amide modification also enhances physicochemical properties. Unlike ester prodrugs that require enzymatic activation, amides like 17-phenyl-trinor-PGF2alpha amide (log P ~2.8) maintain moderate lipophilicity sufficient for corneal penetration while avoiding rapid esterase-mediated clearance. Molecular weight differences further distinguish these derivatives: the amide (MW 387.51 g/mol, C₂₃H₃₃NO₄) is smaller than ethyl amide prodrugs (e.g., bimatoprost ethyl amide, MW 415.53 g/mol) yet larger than the native acid (MW 370.5 g/mol) [4] [6].
Table 3: Functional Group Modifications in Prostaglandin F2α Analogs
Property | Carboxylic Acid | Ester Prodrug | Amide Derivative |
---|---|---|---|
Example Compound | Latanoprost free acid | Latanoprost isopropyl ester | 17-phenyl-trinor-PGF2α amide |
C-1 Functional Group | COOH | COOCH(CH₃)₂ | CONH₂ |
Metabolic Activation | Not applicable | Rapid ester hydrolysis | Slow amidase hydrolysis |
Hydrolysis Rate (Cornea) | Baseline | 100% (Reference) | 10-20% |
Molecular Weight Range | 370-400 g/mol | 420-450 g/mol | 387-416 g/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7